molecular formula C23H27N5O2S B2961779 N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 946247-49-0

N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide

Cat. No.: B2961779
CAS No.: 946247-49-0
M. Wt: 437.56
InChI Key: CPAZGKLGQUHPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a useful research compound. Its molecular formula is C23H27N5O2S and its molecular weight is 437.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacology

  • Orexin peptides in the lateral hypothalamus play a crucial role in maintaining wakefulness, with orexin-1 (OX1R) and orexin-2 (OX2R) receptors being key targets. Research by Dugovic et al. (2009) found that the blockade of these receptors can induce sleep in animals, hinting at potential applications in sleep disorders (Dugovic et al., 2009).

Anticancer Activity

  • A study by Kamiński et al. (2015) synthesized hybrid compounds from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, exhibiting broad spectra of anticonvulsant activity and potential anticancer properties (Kamiński et al., 2015).
  • Riadi et al. (2021) described the synthesis of a new quinazolinone-based derivative, showing potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, suggesting its utility as an anti-cancer agent (Riadi et al., 2021).

Corrosion Inhibition

  • Research by About et al. (2020) explored the use of 8-hydroxyquinoline analogs as corrosion inhibitors for steel in acidic conditions, demonstrating significant inhibition efficiency (About et al., 2020).

Antimicrobial Agents

  • A study conducted by Patel and Patel (2010) focused on the synthesis of fluoroquinolone-based 4-thiazolidinones with significant antibacterial and antifungal activities (Patel & Patel, 2010).
  • Desai et al. (2007) synthesized new quinazolines demonstrating potential as antimicrobial agents (Desai et al., 2007).

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-16-13-20(18-5-3-4-6-19(18)25-16)26-23(30)22(29)24-14-21(17-7-12-31-15-17)28-10-8-27(2)9-11-28/h3-7,12-13,15,21H,8-11,14H2,1-2H3,(H,24,29)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAZGKLGQUHPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CSC=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.